molecular formula C19H22N2O5S B2383244 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide CAS No. 1005299-55-7

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B2383244
M. Wt: 390.45
InChI Key: CORVNUFJXOCXNT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a total of 40 bonds, including 20 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), and 1 ketone .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Isoquinoline Derivatives : Research has shown that isoquinolinesulfonamides, including derivatives similar to the compound , have been synthesized and evaluated for various biological activities. These compounds have shown to inhibit human carbonic anhydrases (hCAs) with potential therapeutic implications for cancer and neuronal disorders (Mader et al., 2011).

  • Enantioselective Synthesis : A chiral precursor involving tetrahydroisoquinoline has been utilized in the synthesis of natural products, highlighting the importance of such compounds in the development of enantioselective synthesis strategies (Czarnocki & Maurin, 1993).

  • Tetrahydroquinoline-Embedded Compounds : Novel synthetic routes have been developed to create tetrahydroquinoline-containing compounds, emphasizing their structural diversity and potential for creating new therapeutic agents (Borgohain et al., 2017).

Biological Activity and Therapeutic Potential

  • AMPA Receptor Antagonism : Certain N-acetyl-1-aryl-6,7-dimethoxytetrahydroisoquinoline derivatives, closely related to the compound , have been designed as noncompetitive AMPA receptor antagonists. These compounds have shown promising anticonvulsant properties, highlighting their potential therapeutic value in conditions like epilepsy (Gitto et al., 2003).

  • Inhibition of CaMKII Activity : Isoquinolinesulfonamide derivatives have been explored as potent inhibitors of Ca2+/calmodulin-dependent protein kinase II (CaMKII), suggesting their possible utility in modulating processes related to memory, learning, and neurodegeneration (Sumi et al., 1991).

  • Antimicrobial Activity : Some studies have focused on the antimicrobial properties of sulfonamide derivatives, including those structurally related to tetrahydroquinoline compounds. These investigations underline the potential of such molecules in combating bacterial and fungal infections (Vanparia et al., 2010).

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,5-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-13(22)21-10-4-5-14-11-15(6-8-17(14)21)20-27(23,24)19-12-16(25-2)7-9-18(19)26-3/h6-9,11-12,20H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORVNUFJXOCXNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,5-dimethoxybenzenesulfonamide

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